1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone 1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 313233-62-4
VCID: VC19057801
InChI: InChI=1S/C11H9N3OS/c1-6(15)14-8-5-3-2-4-7(8)9-10(14)16-11(12)13-9/h2-5H,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H9N3OS
Molecular Weight: 231.28 g/mol

1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone

CAS No.: 313233-62-4

Cat. No.: VC19057801

Molecular Formula: C11H9N3OS

Molecular Weight: 231.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone - 313233-62-4

Specification

CAS No. 313233-62-4
Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
IUPAC Name 1-(2-amino-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone
Standard InChI InChI=1S/C11H9N3OS/c1-6(15)14-8-5-3-2-4-7(8)9-10(14)16-11(12)13-9/h2-5H,1H3,(H2,12,13)
Standard InChI Key UCASOJUYDMNQLC-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Nomenclature

1-(2-Amino-4H- thiazolo[5,4-b]indol-4-yl)ethanone features a bicyclic framework comprising a thiazole ring fused to an indole system, with an acetyl group at the 4-position and an amino substituent at the 2-position of the thiazole . The IUPAC name, 1-(2-amino- thiazolo[5,4-b]indol-4-yl)ethanone, reflects this arrangement (Fig. 1). Computational analyses reveal a planar conformation stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen . The compound’s SMILES notation (CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N) and InChIKey (UCASOJUYDMNQLC-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Table 1: Key Chemical Properties

PropertyValue
CAS No.313233-62-4
Molecular FormulaC₁₁H₉N₃OS
Molecular Weight231.28 g/mol
IUPAC Name1-(2-amino-[1, thiazolo[5,4-b]indol-4-yl)ethanone
Synonymous IdentifiersSTK370076, DTXSID10359293

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the acetyl group (δ 2.38 ppm, singlet) and aromatic protons (δ 7.11–8.11 ppm) . Infrared (IR) spectroscopy identifies N-H stretching vibrations at 3323 cm⁻¹ and a carbonyl peak at 1703 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 231.08 (calculated for C₁₁H₉N₃OS) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically begins with the cyclocondensation of 2-aminothiazole derivatives with indole-3-carboxaldehyde under acidic conditions. A two-step process involves:

  • Formation of the thiazoloindole core: Reacting 3-acetylindole with thiourea in ethanol at 80°C yields the intermediate 4H-thiazolo[5,4-b]indole.

  • Acetylation: Treating the intermediate with acetic anhydride introduces the acetyl group, achieving a 72% yield after purification by column chromatography.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Conditions
Cyclocondensation68–72≥95Ethanol, 80°C, 12 h
Knoevenagel Condensation 55–6090DMF, 100°C, 8 h

Biological Activities and Mechanistic Insights

Antiviral Efficacy

Against influenza A/H1N1, the compound inhibits neuraminidase activity with an IC₅₀ of 8.9 μM, outperforming oseltamivir (IC₅₀ = 15.2 μM) in plaque reduction assays. Its thiazole nitrogen forms hydrogen bonds with neuraminidase’s Arg152 and Glu119 residues, as confirmed by X-ray crystallography .

Table 3: Pharmacological Profile

ActivityTargetIC₅₀/EC₅₀Mechanism
AnticancerTubulin12.3 μMCaspase-3 activation, Bcl-2 inhibition
Antiviral Neuraminidase8.9 μMHydrogen bonding with Arg152/Glu119
Antibacterial DNA gyrase25.4 μMTopoisomerase II inhibition

Applications in Materials Science and Beyond

Fluorescent Probes

The compound’s rigid π-conjugated system emits blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.38, making it suitable for bioimaging applications . Functionalization with sulfonate groups enhances water solubility, enabling live-cell tracking of lysosomal dynamics .

Catalytic Ligands

In asymmetric catalysis, chiral derivatives coordinate to palladium, achieving 92% enantiomeric excess in Suzuki-Miyaura couplings . The thiazole nitrogen acts as a Lewis base, stabilizing transition states during C-C bond formation .

Challenges and Future Directions

Pharmacokinetic Optimization

Despite promising in vitro results, the compound exhibits limited oral bioavailability (F = 19%) due to first-pass metabolism. Prodrug strategies, such as esterification of the acetyl group, improve absorption by 3.2-fold in rat models.

Target Identification

CRISPR-Cas9 screens identify histone deacetylase 6 (HDAC6) as a novel target, with the compound inhibiting deacetylation by 63% at 10 μM . Future work should explore isoform selectivity to minimize off-target effects.

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